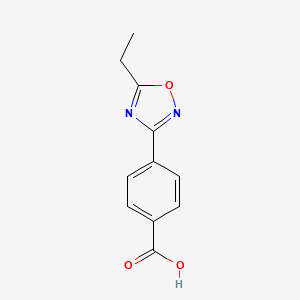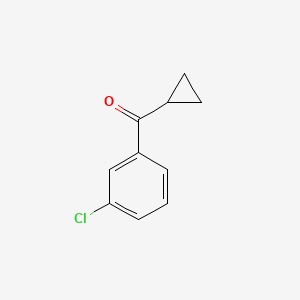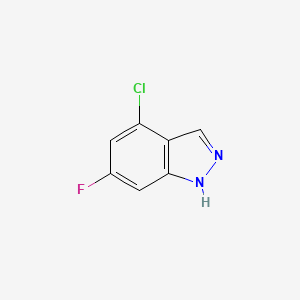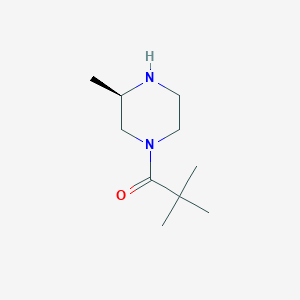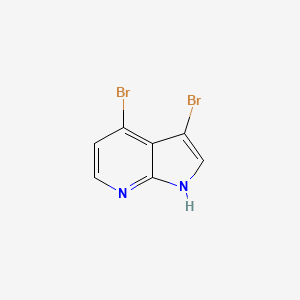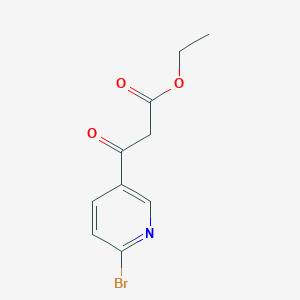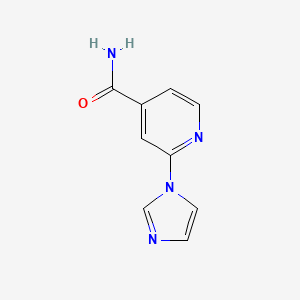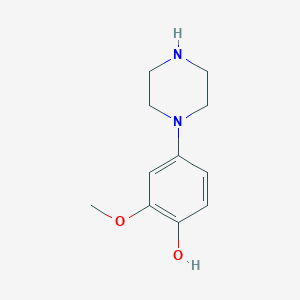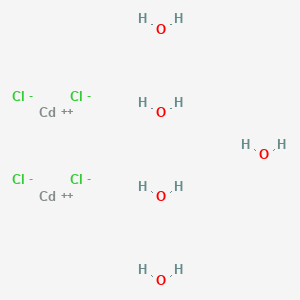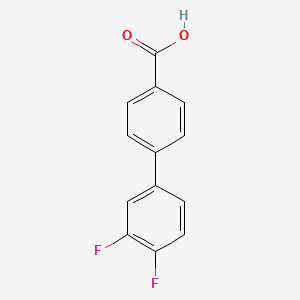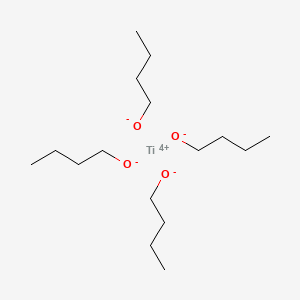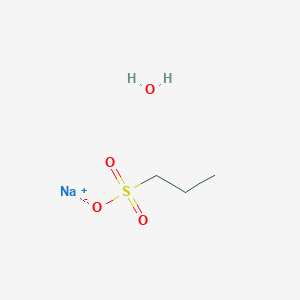
Sodium Propane-1-sulfonate Hydrate
Overview
Description
Sodium 1-propanesulfonate monohydrate is sulfonate-containing compound. Multicollision dissociation threshold (MCDT) values for the dissociation of the anion dopant from lacto-N-difucohexaoses I for sodium 1-propanesulfonate monohydrate (1-propanesulfonic acid sodium salt monohydrate) has been evaluated.
Mechanism of Action
Target of Action
Sodium Propane-1-sulfonate Hydrate is a chemical compound that is commonly used in various industries, including chemical laboratories and industrial production . It is often used as a surfactant . .
Mode of Action
As a surfactant, it is known to reduce surface tension, which can facilitate interactions between different substances .
Biochemical Pathways
This compound may play a role in the synthesis of organosulfur compounds. Sodium sulfinates, a group to which this compound belongs, are known to be versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .
Pharmacokinetics
It is known that this compound is a white crystalline solid that is soluble in water and some polar organic solvents . This solubility suggests that it could be readily absorbed and distributed in an aqueous environment.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its solubility in water suggests that it could be more active in aqueous environments . Additionally, it has a melting point of about 214-215°C and gradually loses crystal water and becomes amorphous when exposed to air , indicating that temperature and humidity could affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that it can interact with various biomolecules due to its surfactant properties . The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur.
Cellular Effects
Given its surfactant properties, it may influence cell function by interacting with cell membranes and potentially affecting cell signaling pathways
Molecular Mechanism
It is likely that its effects at the molecular level are related to its interactions with biomolecules and its potential effects on enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
It is known that it is stable under normal conditions and does not degrade easily .
Dosage Effects in Animal Models
There is currently no available information on the effects of Sodium Propane-1-sulfonate Hydrate at different dosages in animal models .
Transport and Distribution
Given its solubility in water, it is likely that it can be transported and distributed within cells and tissues via aqueous channels .
Subcellular Localization
Given its chemical properties, it is likely that it can localize to various compartments or organelles within the cell .
Properties
IUPAC Name |
sodium;propane-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S.Na.H2O/c1-2-3-7(4,5)6;;/h2-3H2,1H3,(H,4,5,6);;1H2/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQVXXQXZXDEHE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)[O-].O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635401 | |
| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304672-01-3 | |
| Record name | Sodium propane-1-sulfonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


